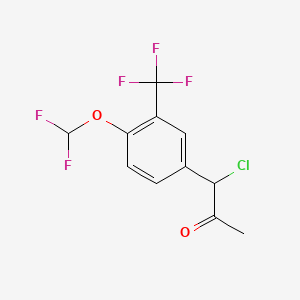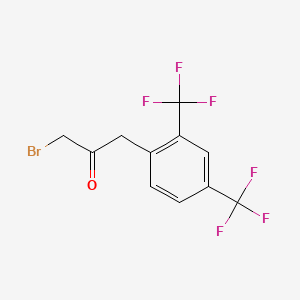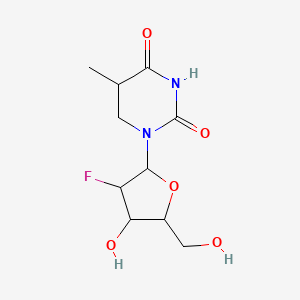
2\'-Deoxy-2\'-fluorothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clevudine is an antiviral drug primarily used for the treatment of hepatitis B virus (HBV) infections. It is a nucleoside analog, specifically a thymidine analog, which inhibits the replication of HBV by targeting the viral DNA polymerase and reverse transcriptase enzymes . Clevudine is marketed under the trade names Levovir and Revovir in South Korea and the Philippines .
Vorbereitungsmethoden
The synthesis of clevudine involves several key steps starting from 2-deoxy-2-fluoro-D-galactopyranose. The process includes an iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold . This method is noted for being the shortest and highest yield synthesis of this unnatural L-nucleoside . Industrial production methods often involve the purification of key intermediates such as 2-O-imidazolylsulfonyl-1,3,5-tri-O-benzoyl-alpha-L-ribofuranoside .
Analyse Chemischer Reaktionen
Clevudine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can be employed to alter the functional groups, such as converting ketones to alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Clevudine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential use in antiviral therapies.
Medicine: Primarily used for the treatment of chronic hepatitis B infections.
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and therapies.
Wirkmechanismus
Clevudine is a thymidine analog that acts as a substrate for three intracellular enzymes: cytosolic thymidine kinase, cytosolic deoxycytidine kinase, and mitochondrial deoxypyrimidine kinase . It interferes with HBV replication by inhibiting the activity of viral DNA polymerase and reverse transcriptase . This inhibition prevents the synthesis of viral DNA, thereby reducing the viral load in infected individuals.
Vergleich Mit ähnlichen Verbindungen
Clevudine is structurally similar to other nucleoside analogs such as lamivudine and telbivudine . it has a unique fluorine atom at the 2’ position on the furanose moiety, which distinguishes it from other analogs . This structural difference contributes to its distinct antiviral properties and resistance profile. Similar compounds include:
Lamivudine: Another nucleoside analog used for the treatment of HBV and HIV infections.
Telbivudine: A thymidine analog similar to clevudine but without the fluorine substitution.
Clevudine’s unique structure and potent antiviral activity make it a valuable compound in the treatment of chronic hepatitis B infections.
Eigenschaften
Molekularformel |
C10H15FN2O5 |
|---|---|
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h4-7,9,14-15H,2-3H2,1H3,(H,12,16,17) |
InChI-Schlüssel |
JAQBDYKLEGFUAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


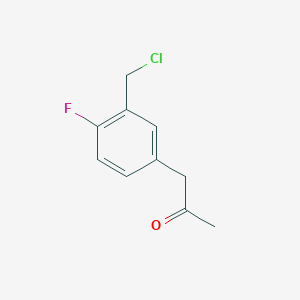
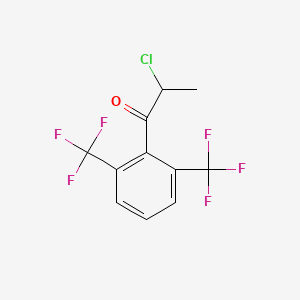
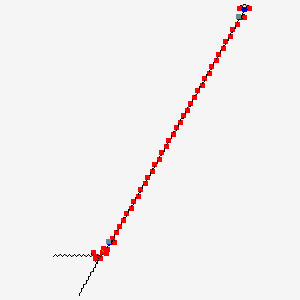
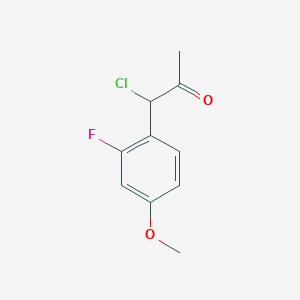
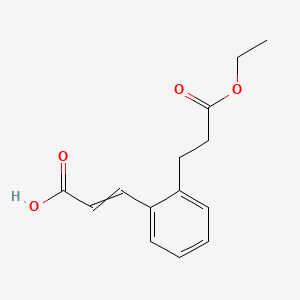
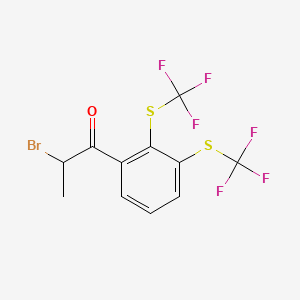
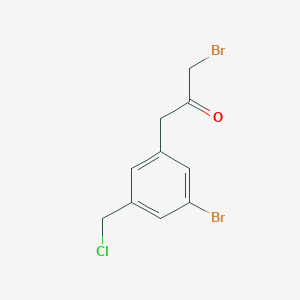
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)
![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)
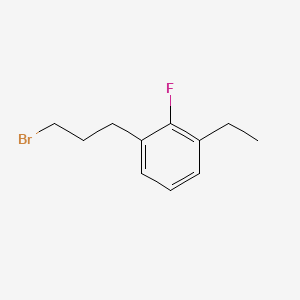
![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
